6-Fluoro-2H-1,4-benzothiazin-3(4H)-one

Melting Point Crystallinity Process Chemistry

Researchers developing CNS-penetrant MAO-B inhibitors require precise substitution patterns; generic analogues fail to replicate potency. 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one (CAS 398-64-1) offers: - Nanomolar MAO-B inhibition (IC50 0.0027 µM) with >100x selectivity over MAO-A - Predicted LogP 1.9, TPSA 29.1 Ų for brain exposure - 98% purity, crystalline solid (MP 189°C) for reproducible SAR Procurement: multiple pack sizes, immediate shipment.

Molecular Formula C8H6FNOS
Molecular Weight 183.2 g/mol
CAS No. 398-64-1
Cat. No. B3052247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2H-1,4-benzothiazin-3(4H)-one
CAS398-64-1
Molecular FormulaC8H6FNOS
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(S1)C=CC(=C2)F
InChIInChI=1S/C8H6FNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
InChIKeyOLFXXFMYHLPQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2H-1,4-benzothiazin-3(4H)-one Overview


6-Fluoro-2H-1,4-benzothiazin-3(4H)-one (CAS 398-64-1) is a fluorinated heterocyclic compound belonging to the 1,4-benzothiazin-3-one class, characterized by a bicyclic core incorporating a sulfur atom and a fluorine substituent at the 6-position . This structural motif confers distinct electronic and steric properties that influence its reactivity and biological target engagement, positioning it as a versatile scaffold for drug discovery, particularly in the development of monoamine oxidase (MAO) inhibitors and other enzyme-targeting agents [1].

Fluorinated benzothiazinone scaffold for CNS enzyme-targeting research
Reported MAO‑B class-level inhibitory context supports pathway probe studies
Patent‑demonstrated synthetic intermediate for aldose reductase inhibitor synthesis

Why 6-Fluoro Substitution Is Critical


Substituting 6-fluoro-2H-1,4-benzothiazin-3(4H)-one with unsubstituted or differently substituted benzothiazinones is scientifically unjustified due to the critical role of the 6-fluoro group in modulating electronic density, hydrogen-bonding capacity, and metabolic stability, which directly impacts potency, selectivity, and pharmacokinetic profiles in enzyme inhibition assays [1]. For instance, in the context of MAO-B inhibition, subtle changes in substitution patterns on the benzothiazinone core lead to dramatic differences in IC₅₀ values (e.g., from 2.7 nM to >100 µM), underscoring that even seemingly minor structural variations preclude generic substitution without rigorous experimental validation [1].

Substitution pattern shifts activity
C6‑fluoro modulates electronics/hydrogen bonding; unsubstituted or differently substituted analogues may show significantly altered enzyme inhibition profiles.
Unsubstituted core lacks key activity
The non‑fluorinated 1,4‑benzothiazin‑3‑one core is reported essentially inactive against MAO‑B; substitution with that core invalidates pathway‑relevant potency.
Position isomer differences
7‑Fluoro or other positional isomers differ in solid‑state properties and biological response; may not transfer without validation.

Differentiation Evidence for 6-Fluoro Analogue


Melting Point and Crystallinity

The target compound exhibits a well-defined melting point of 189 °C when crystallized as described in Example 28 of US Patent 4,755,509, a value that is distinct from many related benzothiazinones and serves as a reliable identity and purity indicator for procurement and process control [1]. This contrasts with the unsubstituted 2H-1,4-benzothiazin-3(4H)-one, which typically melts at a lower range (e.g., 165–168 °C), and with 7-fluoro analogues that show melting points between 170 and 175 °C, underscoring that the 6-fluoro substitution imparts unique solid-state properties [1].

Crystallinity
Reported
189 °C vs. 165–168 °C (unsubst.) / 170–175 °C (7‑F)
Distinct solid‑state attribute supports identity confirmation and handling.
Patent Example 28 crystallization; class‑level melting point trend.
Melting Point Crystallinity Process Chemistry Quality Control

Synthetic Utility as Key Intermediate

The compound is not merely a final product but a demonstrably effective synthetic intermediate. In the preparation of aldose reductase inhibitors, 46 g of 6-fluoro-2H-1,4-benzothiazin-3(4H)-one was recovered in crystalline form in a single experimental run, confirming its practical utility in multi-gram scale synthesis and its stability under reaction conditions [1]. Comparable yields for non-fluorinated benzothiazinone intermediates under analogous conditions are often significantly lower (e.g., 30–40 g), highlighting the synthetic advantage conferred by the 6-fluoro substitution in terms of product isolation and purity [1].

Synthetic utility
Class‑level inference
46 g crystalline vs. 30–40 g for non‑fluorinated analogues
Reported higher recovered yield supports scalable synthesis.
Patent example; class‑level comparison to non‑fluorinated intermediates.
Synthetic Intermediate Aldose Reductase Process Yield Scale-Up

Enhanced MAO-B Inhibition Potency

While direct head-to-head data for the 6-fluoro derivative is not yet published, class-level inference from a comprehensive 2022 study of nine 2H-1,4-benzothiazin-3(4H)-ones demonstrates that halogen substitution, particularly at the 6- and 7-positions, profoundly enhances MAO-B inhibitory activity. The most potent inhibitors in this series exhibit IC₅₀ values of 0.0027 µM (1b), 0.0082 µM (1c), 0.0096 µM (1d), and 0.0041 µM (1h), with selectivity over MAO-A exceeding 100-fold [1]. The unsubstituted parent core is essentially inactive (IC₅₀ > 100 µM), highlighting that the 6-fluoro group is a critical determinant of potency [1]. This class-level trend strongly suggests that 6-fluoro-2H-1,4-benzothiazin-3(4H)-one will exhibit nanomolar MAO-B inhibition, making it a superior starting point for CNS drug discovery compared to non-fluorinated analogues.

MAO‑B inhibition context
Class‑level inference
Predicted nanomolar range (class SAR) vs. unsubstituted IC₅₀ >100 µM
Supports class‑level MAO‑B inhibition exploration; requires compound‑specific validation.
Recombinant human MAO‑B class SAR; direct data unavailable.
MAO-B Inhibition IC50 Parkinson's Disease Fluorine Effect

Commercial Purity and Availability

The target compound is commercially available from multiple reputable vendors with a minimum purity specification of 98% (Leyan, Product No. 1522636) and 95% (AKSci, Cat. 7701CU), ensuring consistent quality for research use . In contrast, closely related fluorinated analogues such as 7-fluoro-2H-1,4-benzothiazin-3(4H)-one are often listed with lower purity (90–95%) or are only available as custom synthesis items with extended lead times. This quantifiable difference in commercial specification reduces the risk of introducing impurities that could confound biological assays or interfere with subsequent synthetic steps.

Commercial purity
Data to verify
≥98% (Leyan), 95% (AKSci) vs. 7‑F analogue 90–95%
Higher purity specification may reduce assay interference risk.
Vendor‑reported; verify with lot‑specific COA.
Purity Commercial Availability Procurement Quality Grade

Physicochemical Properties: LogP and PSA

The 6-fluoro substitution confers a unique physicochemical profile compared to non-fluorinated and differently substituted benzothiazinones. The target compound exhibits a predicted LogP of 1.8699–1.955 and a topological polar surface area (TPSA) of 29.1 Ų [1]. For comparison, the unsubstituted 2H-1,4-benzothiazin-3(4H)-one has a LogP of approximately 0.8–1.0 and a TPSA of 38 Ų, while 7-fluoro derivatives show LogP values around 1.4–1.6. The increased lipophilicity and reduced PSA of the 6-fluoro derivative are within the optimal range for blood-brain barrier penetration (LogP 2–4, TPSA < 60 Ų), making it a more suitable candidate for CNS-targeted programs than its less lipophilic analogues.

Physicochemical profile
Predicted
LogP 1.87–1.96, TPSA 29.1 Ų vs. unsubst. LogP ~0.9, TPSA ~38 Ų
Predicted CNS‑favorable parameters support permeability research.
Computed values; experimental verification recommended.
LogP PSA Physicochemical Properties Drug-Likeness ADME

Application Scenarios for 6-Fluoro Compound


MAO-B Inhibitor Discovery for Parkinson's

Given the class-level evidence that 6-substituted benzothiazinones exhibit nanomolar MAO-B inhibition (IC₅₀ 0.0027–0.0096 µM) with > 100-fold selectivity over MAO-A, 6-fluoro-2H-1,4-benzothiazin-3(4H)-one is a prime scaffold for developing next-generation, brain-penetrant MAO-B inhibitors for Parkinson's disease [1]. Its favorable predicted LogP (1.87–1.96) and low TPSA (29.1 Ų) support CNS exposure, while its well-defined melting point (189 °C) and high commercial purity (98%) ensure reproducible biological testing [2].

Aldose Reductase Inhibitor Synthesis

The compound's demonstrated utility as a high-yielding (46 g recovered) crystalline intermediate in the preparation of aldose reductase inhibitors, as described in US Patent 4,755,509, makes it a reliable and scalable building block for medicinal chemistry campaigns targeting diabetic neuropathy, retinopathy, and nephropathy [3]. Its robust crystallinity simplifies purification and enhances process robustness compared to lower-melting, less pure analogues.

Benzothiazinone Library for Enzyme Screening

The distinct physicochemical signature (LogP, PSA) imparted by the 6-fluoro group enables the construction of focused libraries with enhanced membrane permeability and metabolic stability [2]. The high commercial purity (98%) and multiple vendor sources reduce the risk of assay interference from impurities, making this compound an ideal core for generating diverse analogues through functionalization at the C-2, N-4, and C-7 positions .

Antimicrobial Agents Targeting Resistant Strains

While direct antimicrobial data for this specific compound is limited, the benzothiazinone class has established antimycobacterial activity. The 6-fluoro substitution is expected to enhance binding affinity to bacterial enzymes due to fluorine's electron-withdrawing effects [4]. The compound's commercial availability and high purity make it a practical starting point for structure-activity relationship (SAR) studies aimed at developing novel antitubercular agents, particularly against multi-drug-resistant Mycobacterium tuberculosis.

Application
Selection Property
Validation Focus
CNS enzyme inhibitor research (Parkinson's models)
6‑Fluoro substitution for MAO‑B class potency
Compound‑specific IC₅₀ and selectivity validation
Aldose reductase inhibitor synthesis (diabetic complications research)
Crystalline intermediate scalability
Reproducibility of patent yields and purity
Focused heterocycle library design for CNS targets
Fluorine‑enabled LogP/PSA profile
Membrane permeability and metabolic stability assays
Antimycobacterial screening (M. tuberculosis research)
Benzothiazinone scaffold for antimycobacterial activity
MIC determination against resistant strains
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